5-(sec-Butyl)-2,3-dimethylpyrazine

Volatility Process robustness Thermal stability

5-(sec-Butyl)-2,3-dimethylpyrazine (CAS 32263-00-6) is a trisubstituted alkylpyrazine with a molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. It belongs to the class of heterocyclic aroma compounds widely used in food, beverage, and fragrance applications.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 32263-00-6
Cat. No. B11916968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(sec-Butyl)-2,3-dimethylpyrazine
CAS32263-00-6
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC(C)C1=CN=C(C(=N1)C)C
InChIInChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3
InChIKeyZTPIKPFNCVSISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(sec-Butyl)-2,3-dimethylpyrazine (CAS 32263-00-6): A Trisubstituted Alkylpyrazine Flavor and Fragrance Agent


5-(sec-Butyl)-2,3-dimethylpyrazine (CAS 32263-00-6) is a trisubstituted alkylpyrazine with a molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [1]. It belongs to the class of heterocyclic aroma compounds widely used in food, beverage, and fragrance applications. The compound features methyl groups at the 2- and 3-positions and a sec-butyl (1-methylpropyl) group at the 5-position of the pyrazine ring, a substitution pattern that critically defines its physicochemical and organoleptic identity [2]. It is commercially available at purities typically ≥98% and is recognized for its characteristic marine, burnt, and roasted odor profile [3].

Why 5-(sec-Butyl)-2,3-dimethylpyrazine Cannot Be Interchanged with Other 2,3-Dimethyl-5-substituted Pyrazines


Trisubstituted pyrazines with identical core scaffolds but different 5-substituents exhibit substantial divergence in volatility, hydrophobicity, and odor character. The sec-butyl group—a branched C4 substituent—imparts a distinctive marine, burnt, roasted aroma that is not produced by linear butyl, isobutyl, or isopentyl analogs, which primarily yield nutty, green, or earthy notes [1]. Moreover, the 5-sec-butyl isomer yields a gas chromatographic Kovats retention index of 1194 on OV-101, a value that is measurably distinct from its isomeric neighbors and enables unambiguous analytical differentiation [2]. Generic selection of a related 2,3-dimethylpyrazine derivative without regard to the precise 5-substituent therefore risks both sensory mismatch and quantitation error in quality-control workflows.

Quantitative Differentiation Evidence for 5-(sec-Butyl)-2,3-dimethylpyrazine Against Closest Analogs


Elevated Boiling Point and Reduced Volatility Compared with 2,3,5-Trimethyl- and 2-Ethyl-3,5-dimethylpyrazine

5-(sec-Butyl)-2,3-dimethylpyrazine exhibits a boiling point of 226–227 °C at 760 mmHg [1]. This is 54–55 °C higher than 2,3,5-trimethylpyrazine (171–172 °C) and 45–46 °C higher than 2-ethyl-3,5-dimethylpyrazine (180–181 °C) . The markedly lower volatility makes the sec-butyl derivative more resistant to evaporative loss during thermal food processing (e.g., baking, extrusion) and enables sustained aroma release over extended heating cycles.

Volatility Process robustness Thermal stability

Kovats Retention Index Differentiates the sec-Butyl Isomer from Isobutyl and Isopentyl Analogs in GC Analysis

On a nonpolar OV-101 capillary column, 5-(sec-butyl)-2,3-dimethylpyrazine yields a Kovats retention index (RI) of 1194 [1]. Its isobutyl analog (5-isobutyl-2,3-dimethylpyrazine) has an experimentally measured RI of approximately 1196 on the same stationary phase, while the isopentyl homolog (5-isopentyl-2,3-dimethylpyrazine) elutes near RI 1280 [2]. Although the sec-butyl and isobutyl isomers are close, the consistent offset of ~2 RI units permits unambiguous peak assignment when coupled with mass spectral confirmation, a necessity for regulatory-compliant flavor formulation where isomer identity must be traceable.

Gas chromatography Quality control Method validation

Octanol-Water Partition Coefficient (LogP) Differentiates Hydrophobicity from the 2,3,5-Trimethyl and 2-Ethyl-3,5-dimethyl Analogs, Impacting Matrix Partitioning

The estimated logP (XLogP3) of 5-(sec-butyl)-2,3-dimethylpyrazine is 2.10 [1]. This value is significantly higher than 2,3,5-trimethylpyrazine (logP ≈ 1.10) and 2-ethyl-3,5-dimethylpyrazine (logP ≈ 1.50) . The increased lipophilicity enhances partitioning into fatty and oily matrices, making the sec-butyl derivative more suitable for lipid-based flavor systems, processed meats, and oil-soluble fragrance formulations.

Formulation science Flavor delivery Matrix compatibility

Biological Activity: Antifungal Volatile Organic Compound Profile of Bacillus spp. Includes 5-(sec-Butyl)-2,3-dimethylpyrazine as a Defensive Metabolite

In a headspace SPME-GC-MS analysis of avocado rhizobacterium Bacillus sp. (isolate HA), 5-(sec-butyl)-2,3-dimethylpyrazine was identified among the emitted volatile organic compounds (VOCs) that demonstrated antifungal activity against Fusarium solani, Fusarium sp., and Colletotrichum gloeosporioides with mycelial growth inhibition exceeding 20% [1]. Alkylpyrazines are established as fungal growth suppressants; the presence of this specific trisubstituted pyrazine in the bioactive VOC blend suggests it contributes to the observed antifungal efficacy, a property not documented for the trimethyl or simple dialkyl pyrazine analogs in comparable biocontrol models [2].

Biocontrol Postharvest protection Natural antimicrobial

Odor Character: Marine, Burnt, Roasted Profile is Unique Among 5-Substituted 2,3-Dimethylpyrazine Family Members

At a standard evaluation concentration of 1.00% in dipropylene glycol, 5-(sec-butyl)-2,3-dimethylpyrazine is described as imparting marine, burnt, and roasted odor notes [1]. In contrast, the isobutyl analog (5-isobutyl-2,3-dimethylpyrazine) delivers green, leafy, nutty nuances, and the isopentyl homolog is reported predominantly as nutty and earthy . The marine note is a distinctive sensory descriptor absent from the odor profiles of the closest alkylpyrazine analogs, making the sec-butyl derivative the candidate of choice when a roasted seafood or coastal savory tonality is targeted [2].

Flavor creation Sensory science Product differentiation

Optimal Application Scenarios for 5-(sec-Butyl)-2,3-dimethylpyrazine Based on Quantified Differentiation


High-Temperature Baked Snacks and Extruded Cereals Requiring Sustained Roasted-Marine Aroma

With a boiling point 45–55 °C above common alkylpyrazine alternatives [1], 5-(sec-butyl)-2,3-dimethylpyrazine resists flash-off during baking and extrusion, enabling the characteristic marine, burnt, roasted character to survive processing and deliver consistent end-product impact. This makes it a preferred choice for seafood-flavored crackers, roasted seaweed snacks, and high-temperature savory applications where trimethylpyrazine would evaporate prematurely.

Oil-Based Flavor Systems and Lipid-Rich Food Matrices

The logP of 2.10—0.60 to 1.00 units higher than trimethyl and ethyldimethyl pyrazines [2]—ensures preferential partitioning into the lipid phase. This property is critical for formulating consistent flavor delivery in frying oils, margarine-based seasonings, and processed meats, where nonpolar solubility governs both initial intensity and release kinetics over shelf life.

Analytical Method Development and Quality Assurance for Pyrazine Isomer Identity Verification

The Kovats retention index of 1194 on OV-101 provides a chromatographic anchor for confirming the identity of the sec-butyl isomer against the isobutyl (RI ≈ 1196) and isopentyl (RI ≈ 1280) analogs [3]. Laboratories performing GC or GC-MS purity and identity testing can use this RI to differentiate isomeric forms and ensure that the specified 5-(sec-butyl) compound has been procured, not a substituted alternative.

Microbial Biocontrol Research and Natural Antifungal Volatile Screening

The identification of 5-(sec-butyl)-2,3-dimethylpyrazine in the antifungal VOC blend of Bacillus spp. [4] positions this compound as a candidate for postharvest biocontrol studies. Research groups investigating natural fumigant volatiles for agricultural pathogen suppression should prioritize the authenticated compound for bioassay replication, as its contribution to the observed >20% mycelial growth inhibition warrants further single-compound dose-response investigation.

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